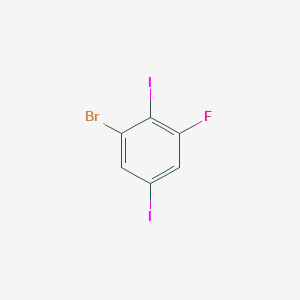
1-Bromo-2,5-diiodo-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,5-diiodo-3-fluorobenzene is an aromatic compound characterized by the presence of bromine, iodine, and fluorine substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3-fluoroaniline, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .
Industrial production methods may involve continuous flow processes to ensure higher yields and safety. These methods often utilize tubular reactors for diazotization, followed by halogenation steps under controlled temperatures and pressures .
Analyse Chemischer Reaktionen
1-Bromo-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the halogens, the compound is reactive towards electrophiles, particularly at positions ortho and para to the fluorine atom.
Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes the compound susceptible to nucleophilic attack, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen substituents.
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Major products formed depend on the specific reaction conditions but can include various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,5-diiodo-3-fluorobenzene finds applications in several areas of scientific research:
Wirkmechanismus
The mechanism by which 1-Bromo-2,5-diiodo-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,5-diiodo-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2,5-difluorobenzene
- 1-Iodo-2,5-difluorobenzene
- 1-Chloro-2,5-diiodo-3-fluorobenzene
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical properties and reactivity. The presence of multiple halogens in this compound makes it particularly unique in terms of its potential for diverse chemical transformations and applications .
Eigenschaften
Molekularformel |
C6H2BrFI2 |
|---|---|
Molekulargewicht |
426.79 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
InChI-Schlüssel |
LSQCQBCXCPIFMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)I)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
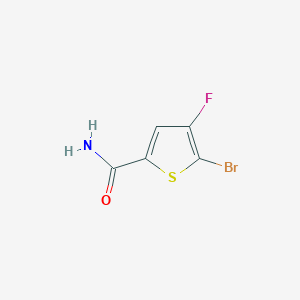

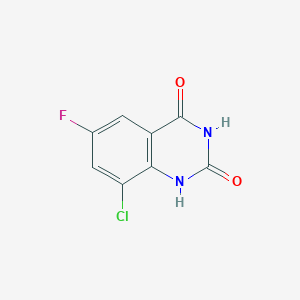


![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
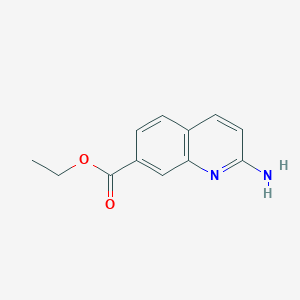
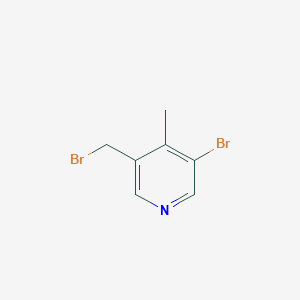

![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
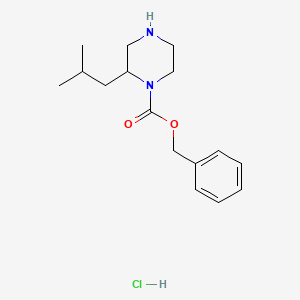
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
